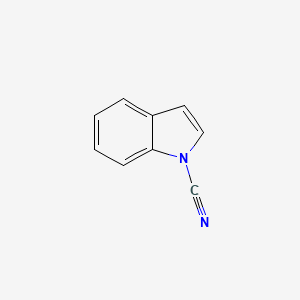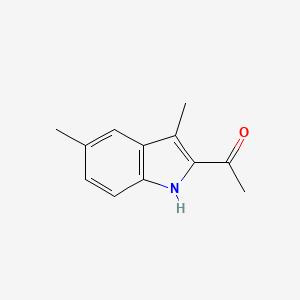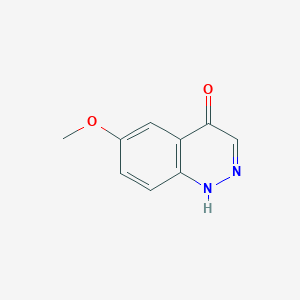
1H-Indole-1-carbonitrile
Übersicht
Beschreibung
1H-Indole-1-carbonitrile is a heterocyclic organic compound that features an indole ring system with a nitrile group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanogen bromide in the presence of a base. Another method includes the cyclization of o-nitrophenylacetonitrile with a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of organic solvents such as toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening for optimal reaction conditions. The use of palladium-catalyzed cross-coupling reactions has also been explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) are commonly used.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 1H-Indole-1-carbonitrile involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In receptor binding studies, it can function as a ligand, modulating receptor activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole-3-carbonitrile
- 1H-Indole-2-carbonitrile
- 1H-Indole-3-carboxaldehyde
Comparison: 1H-Indole-1-carbonitrile is unique due to the position of the nitrile group on the nitrogen atom of the indole ring. This structural feature influences its reactivity and interaction with biological targets. In contrast, 1H-Indole-3-carbonitrile and 1H-Indole-2-carbonitrile have the nitrile group attached to the carbon atoms of the indole ring, leading to different chemical and biological properties .
Eigenschaften
IUPAC Name |
indole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUPUUZSICTYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591060 | |
| Record name | 1H-Indole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-56-7 | |
| Record name | 1H-Indole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole](/img/structure/B3360895.png)




![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)








